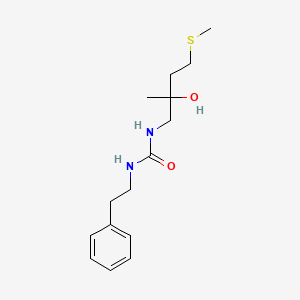

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenethylurea, also known as ABA, is a plant hormone that plays a crucial role in regulating plant growth, development, and stress responses. ABA is synthesized in response to various environmental cues, such as drought, salinity, and extreme temperatures, and it helps plants to adapt to these stress conditions. In recent years, ABA has gained significant attention in the scientific community due to its potential applications in agriculture and biotechnology.

Aplicaciones Científicas De Investigación

Glucosinolate Hydrolysis Products

Glucosinolates are organic compounds that can be hydrolyzed to form various biologically active products. The study by Vaughn and Berhow (2004) discusses the isolation and purification of glucosinolate hydrolysis products from plant sources. These products, including ω-(methylthio)alkyl- and substituted benzyl glucosinolates, exhibit potential for organic synthesis and biological activities due to their diverse chemical structures (Vaughn & Berhow, 2004).

Antioxidant Properties of BHT Metabolites

2,6-Di-tert-butyl-hydroxytoluene (BHT) is a synthetic antioxidant widely used in food, cosmetics, and plastics. Nieva-Echevarría et al. (2015) review the occurrence, origin, and fate of BHT in foodstuffs, focusing on its metabolites, which may pose health risks. This highlights the importance of understanding the behavior of BHT derivatives, including those related to 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-phenethylurea, in various environments (Nieva-Echevarría et al., 2015).

Gold-Catalyzed Intermolecular Reactions

The study by Harris et al. (2018) examines the gold-catalyzed intermolecular hydroalkoxylation of allenes, showcasing the versatility of catalytic systems in organic synthesis. Such reactions are relevant for generating complex molecules, potentially including this compound, through efficient and selective catalytic processes (Harris et al., 2018).

Ionic Liquids in Catalysis

The use of fluorous room-temperature ionic liquids in catalysis provides a unique approach to solvent and catalyst recovery in chemical processes. The research by van den Broeke et al. (2002) demonstrates the recycling of a fluorous version of Wilkinson's catalyst in such an ionic liquid, emphasizing the potential for greener and more efficient catalytic methods that could be applied to the synthesis or processing of compounds like this compound (van den Broeke et al., 2002).

Synthesis of Substituted Furans and Pyrroles

Yin et al. (2008) describe a method for synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from diketones. This showcases the adaptability of organic synthesis techniques to incorporate sulfur-containing groups, which are key components in molecules like this compound, into diverse organic frameworks (Yin et al., 2008).

Propiedades

IUPAC Name |

1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S/c1-15(19,9-11-20-2)12-17-14(18)16-10-8-13-6-4-3-5-7-13/h3-7,19H,8-12H2,1-2H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDCXWLRKBKMFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)NCCC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2668784.png)

![(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid](/img/structure/B2668785.png)

![5-((4-isopropylphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2668791.png)

![Methyl 3-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2668792.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2668797.png)

![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2668798.png)

![3-(4-Methoxyphenyl)-5-{1-[(4-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2668799.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2668802.png)